molecular formula C24H27NO4 B14190171 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)(hydroxy)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)(hydroxy)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B14190171
M. Wt: 393.5 g/mol
InChI Key: CCNWYZVPJNRXDT-UHFFFAOYSA-N
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Description

2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)(hydroxy)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)(hydroxy)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the tetrahydropyridine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction.

    Formation of the indenone structure: This step involves a series of cyclization and condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols.

    Substitution products: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine
  • 1-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one

Uniqueness

The uniqueness of 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)(hydroxy)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

2-[(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-hydroxymethyl]-5,6-dimethoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C24H27NO4/c1-28-21-13-18-12-20(24(27)19(18)14-22(21)29-2)23(26)17-8-10-25(11-9-17)15-16-6-4-3-5-7-16/h3-8,13-14,20,23,26H,9-12,15H2,1-2H3

InChI Key

CCNWYZVPJNRXDT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)C(C3=CCN(CC3)CC4=CC=CC=C4)O)OC

Origin of Product

United States

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